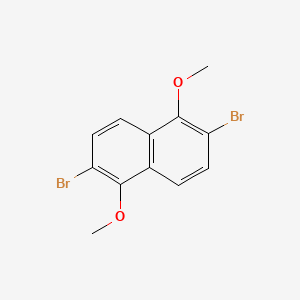

2,6-二溴-1,5-二甲氧基萘

描述

2,6-Dibromo-1,5-dimethoxynaphthalene is an important material intermediate compound used as building blocks to construct small semiconductor molecules or polymers in organic photovoltaic, OLED, and OFET devices .

Synthesis Analysis

An efficient and selective two-step process for 2,6-Dibromo-1,5-dimethoxynaphthalene has been developed, starting from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol .Molecular Structure Analysis

The molecular formula of 2,6-Dibromo-1,5-dimethoxynaphthalene is C12H10Br2O2 . The InChI code is 1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dibromo-1,5-dimethoxynaphthalene is 346.01 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass is 345.90271 g/mol and the monoisotopic mass is 343.90475 g/mol . The topological polar surface area is 18.5 Ų . The compound has a complexity of 213 .科学研究应用

合成和表征

- 2,6-二溴-1,5-二甲氧基萘是从2,6-二羟基萘合成的,使用二甲基硫酸酯作为甲基化剂,在氢氧化钠的水溶液中。得到的产物是高纯度的白色晶体,具有特定的熔点,表明其在各种化学应用中的潜力(W. Dong-sheng, 2004)。

与其他化学物质的相互作用

- 研究表明,2,6-二溴-1,5-二甲氧基萘可以与其他化学物质相互作用,形成复杂的结构。例如,它可以形成电荷转移复合物,并在固态结构中展示相互作用,如其与其他化合物的共结晶(Dennis D. Cao et al., 2014)。

振动光谱研究

- 该化合物已经通过FT-IR和FT-Raman等振动光谱技术进行了表征。这些研究为了解其化学行为至关重要,提供了关于分子结构和自然键轨道分析的见解(M. Kandasamy et al., 2015)。

在光氧化还原催化中的作用

- 在光氧化还原催化中,2,6-二溴-1,5-二甲氧基萘与其他化合物结合,用于脱卤化各种卤代化合物。这展示了它在促进光催化过程中的潜力(Tapan Maji et al., 2011)。

安全和危害

The safety information available suggests that personal protective equipment/face protection should be worn when handling 2,6-Dibromo-1,5-dimethoxynaphthalene . Adequate ventilation should be ensured, and ingestion and inhalation should be avoided . Dust formation should be avoided, and the compound should not get in eyes, on skin, or on clothing .

作用机制

Target of Action

The primary targets of 2,6-Dibromo-1,5-dimethoxynaphthalene are currently unknown. This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules.

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects

Biochemical Pathways

As a proteomics research tool , it may influence a variety of pathways depending on the specific proteins or biomolecules it interacts with. More detailed studies are required to map out the affected pathways and their downstream effects.

Result of Action

Given its use in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with

属性

IUPAC Name |

2,6-dibromo-1,5-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIFUPVGQBTQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC(=C2OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566089 | |

| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-1,5-dimethoxynaphthalene | |

CAS RN |

91394-96-6 | |

| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)